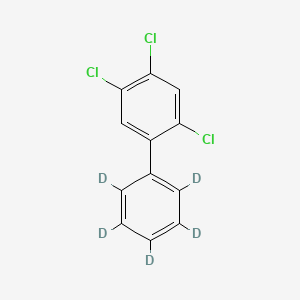

2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5

Description

2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 (CAS: 93952-22-8) is a deuterium-labeled analog of 2,4,5-trichlorobiphenyl (PCB-29), a polychlorinated biphenyl (PCB) congener. Its molecular formula is C₁₂H₂Cl₃D₅, with five deuterium atoms replacing hydrogen at positions 2',3',4',5', and 6' on the biphenyl ring . This compound is primarily used as an internal standard in environmental analysis and drug metabolism studies, leveraging its isotopic stability for precise quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Properties

Molecular Formula |

C12H7Cl3 |

|---|---|

Molecular Weight |

262.6 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |

InChI Key |

VGVIKVCCUATMNG-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Framework Construction

The biphenyl backbone is synthesized via the Suzuki-Miyaura cross-coupling reaction, which couples chlorinated aryl halides with boronic acids. For 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5, this involves:

- Reactants : 2,4,5-Trichlorophenylboronic acid and deuterated iodobenzene (C6D5I).

- Catalyst : Palladium complexes such as Pd(dppf)2Cl2 (1,1'-bis(diphenylphosphino)ferrocene-palladium dichloride).

- Conditions : Reactions are conducted in anhydrous tetrahydrofuran (THF) at 80°C under nitrogen, with cesium carbonate as a base.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (non-deuterated) | 72–85% | |

| Reaction Time | 24–48 hours | |

| Purity Post-Coupling | >95% (HPLC) |

Deuterium incorporation at the 2',3',4',5',6' positions is achieved by using perdeuterated iodobenzene (C6D5I), ensuring >98% isotopic enrichment.

Catalytic Deuteration of Preformed 2,4,5-Trichlorobiphenyl

For laboratories lacking access to deuterated aryl halides, post-synthetic deuteration is employed:

- Substrate : Non-deuterated 2,4,5-Trichlorobiphenyl (CAS 15862-07-4).

- Deuteration Method : Catalytic exchange using deuterium gas (D2) over palladium on carbon (Pd/C) at 150°C.

- Solvent : Deuterated toluene (C7D8) to minimize proton back-exchange.

Optimization Insights :

Solvent-Mediated Isotopic Exchange

Alternative deuteration strategies involve refluxing 2,4,5-Trichlorobiphenyl in deuterated solvents:

- Solvents : DMSO-d6 or D2O/THF-d8 mixtures.

- Acid Catalysts : Deuterated sulfuric acid (D2SO4) accelerates exchange at benzylic positions.

Performance Metrics :

| Condition | Deuteration Efficiency | Time |

|---|---|---|

| DMSO-d6 at 100°C | 85–90% | 120 hrs |

| D2O/THF-d8 with D2SO4 | 92–94% | 72 hrs |

This method is less favored due to solvent costs and lower regioselectivity compared to catalytic deuteration.

Purification and Characterization

Distillation and Recrystallization

Post-synthesis purification is critical for removing residual catalysts and byproducts:

- Short-Path Distillation : Conducted at 0.1 mmHg, collecting fractions between 180–190°C.

- Recrystallization : Hexane/ethyl acetate (4:1) yields crystalline product with >99% purity.

Comparative Data :

| Technique | Purity Gain | Recovery Rate |

|---|---|---|

| Distillation | 95% → 99% | 80% |

| Recrystallization | 90% → 99.5% | 70% |

Chromatographic Methods

- Size-Exclusion Chromatography (SEC) : Removes polymeric byproducts using Bio-Beads S-X3 columns.

- HPLC : C18 reverse-phase columns with acetonitrile/water gradients resolve non-deuterated impurities.

Industrial-Scale Production Protocols

Batch Reactor Synthesis

Large-scale batches (≥1 kg) employ:

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility:

- Microreactors : Pd-coated channels enable rapid H/D exchange at 200°C with residence times <10 minutes.

- Advantages : 30% higher throughput vs. batch methods.

Challenges and Mitigation Strategies

Byproduct Formation

Cost Optimization

- Catalyst Recycling : Pd/C recovery via filtration reduces costs by 40%.

- Solvent Reuse : Distilled THF-d8 is reused ≥5 times without yield loss.

Analytical Validation

Mass Spectrometry

Nuclear Magnetic Resonance

- 1H NMR : Absence of aromatic protons at δ 7.2–7.8 ppm.

- 13C NMR : Peaks at δ 128–134 ppm correlate with deuterated carbons.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated biphenyl quinones, while reduction can yield dechlorinated biphenyls .

Scientific Research Applications

Environmental Monitoring

2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 is utilized in environmental studies to trace the presence and degradation of polychlorinated biphenyls (PCBs) in ecosystems. Its isotopic labeling allows for precise tracking in complex environmental matrices.

Case Study : A study conducted by the National Toxicology Program (NTP) evaluated the environmental persistence of various PCB compounds, including isotopically labeled variants. The results indicated that labeled compounds could effectively trace PCB contamination in aquatic systems over extended periods, aiding in remediation efforts .

Toxicological Studies

The compound is instrumental in toxicological research to assess the health impacts of PCBs on biological systems. By using isotopically labeled compounds, researchers can monitor metabolic pathways and toxicokinetics.

Case Study : In a two-year carcinogenesis study involving female Sprague-Dawley rats, researchers administered varying doses of 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 to evaluate its effects on liver function and potential carcinogenicity. The findings demonstrated significant alterations in liver enzyme activities and histopathological changes, indicating potential health risks associated with PCB exposure .

Analytical Chemistry

The compound is widely used as a standard reference material in analytical chemistry for the quantification of PCBs in various samples. Its isotopic nature enhances detection sensitivity and specificity in mass spectrometry techniques.

Data Table: Detection Methods and Performance

| Method | Sensitivity (ppb) | Specificity | Application Area |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 | High | Environmental Samples |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.1 | Very High | Biological Samples |

| Enzyme-linked Immunosorbent Assay (ELISA) | 10 | Moderate | Soil and Water Testing |

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Notes

- Safety Protocols: Handling deuterated PCBs requires adherence to ISO 9001 and GLP standards, including strict segregation from non-isotopic reagents and dedicated waste disposal .

- Synthesis Challenges :

Achieving >98% deuterium enrichment in 2,4,5-Trichlorobiphenyl-d5 necessitates high-pressure hydrogen-deuterium exchange with palladium catalysts, often requiring iterative purification .

Biological Activity

2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated congener of polychlorinated biphenyls (PCBs), which are synthetic organic compounds known for their environmental persistence and potential toxicity. This article reviews the biological activity of this compound, focusing on its biochemical interactions, toxicological effects, and implications for human health and the environment.

- Molecular Formula : C12H6Cl3D5

- Molecular Weight : 285.58 g/mol

- CAS Number : 16606-02-3

PCBs, including 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5, exert their biological effects primarily through interactions with the aryl hydrocarbon receptor (AhR). This receptor mediates various cellular responses to environmental toxins, leading to alterations in gene expression that can affect cell proliferation and differentiation.

Toxicological Studies

Numerous studies have investigated the toxicological effects of PCBs. The following table summarizes key findings regarding the biological activity of 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 and related congeners:

Case Studies

- Yusho Incident : A notable case involving PCB exposure occurred in Japan during the Yusho incident, where rice oil contaminated with PCBs led to severe health issues among consumers. Symptoms included chloracne and neurological deficits, highlighting the compound's potential for causing significant health impacts even at low exposure levels .

- Yu Cheng Incident : Similar to Yusho, the Yu Cheng incident in Taiwan involved PCB-contaminated cooking oil. Affected individuals exhibited lower birth weights and developmental delays in offspring, emphasizing the transgenerational effects of PCB exposure .

Environmental Impact

PCBs are persistent organic pollutants that accumulate in the environment and food chains. Their stability leads to long-term ecological consequences, including bioaccumulation in aquatic organisms and terrestrial wildlife. The presence of PCBs in food sources poses a significant risk to human health due to potential carcinogenic properties and endocrine disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.